Cas no 89036-86-2 ((2-bromo-3-phenylpropyl)benzene)

(2-bromo-3-phenylpropyl)benzene structure
89036-86-2 structure
Nombre del producto:(2-bromo-3-phenylpropyl)benzene
Número CAS:89036-86-2
MF:C15H15Br
Megavatios:275.183603525162
CID:615023
PubChem ID:2750000

(2-bromo-3-phenylpropyl)benzene Propiedades químicas y físicas

Nombre e identificación

    • Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
    • (2-bromo-3-phenylpropyl)benzene
    • 1,1′-(2-Bromo-1,3-propanediyl)bis[benzene] (ACI)
    • Propane, 2-bromo-1,3-diphenyl- (6CI)
    • (2-Bromopropan-1,3-diyl)dibenzene
    • 1,3-Diphenyl-2-bromopropane
    • 2-Bromo-1,3-diphenylpropane
    • Renchi: 1S/C15H15Br/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
    • Clave inchi: WRDJEAGKAJGLNM-UHFFFAOYSA-N
    • Sonrisas: C1C=CC(CC(Br)CC2C=CC=CC=2)=CC=1

(2-bromo-3-phenylpropyl)benzene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-104501-1.0g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
1g
$743.0 2023-06-10
Enamine
EN300-104501-0.05g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.05g
$174.0 2023-10-28
Enamine
EN300-104501-0.25g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.25g
$367.0 2023-10-28
Enamine
EN300-104501-0.5g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.5g
$579.0 2023-10-28
1PlusChem
1P0088FL-250mg
Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
89036-86-2 95%
250mg
$510.00 2025-02-22
A2B Chem LLC
AD83377-250mg
(2-Bromo-3-phenylpropyl)benzene
89036-86-2 95%
250mg
$422.00 2024-04-19
A2B Chem LLC
AD83377-2.5g
(2-Bromo-3-phenylpropyl)benzene
89036-86-2 95%
2.5g
$1566.00 2024-04-19
A2B Chem LLC
AD83377-1g
(2-Bromo-3-phenylpropyl)benzene
89036-86-2 95%
1g
$818.00 2024-04-19
1PlusChem
1P0088FL-2.5g
Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
89036-86-2 95%
2.5g
$1853.00 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301236-1g
(2-Bromo-3-phenylpropyl)benzene
89036-86-2 95%
1g
¥20055.00 2024-04-26

(2-bromo-3-phenylpropyl)benzene Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Substitution of carbon functionalities
Margaretha, P., Science of Synthesis, 2007, 35, 303-312

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine
Referencia
The invention of new radical chain reactions. Part VIII. Radical chemistry of thiohydroxamic esters; a new method for the generation of carbon radicals from carboxylic acids
Barton, Derek H. R.; Crich, David; Motherwell, William B., Tetrahedron, 1985, 41(19), 3901-24

Métodos de producción 3

Condiciones de reacción
Referencia
A practical alternative to the Hunsdiecker reaction
Barton, Derek H. R.; Crich, David; Motherwell, William B., Tetrahedron Letters, 1983, 24(45), 4979-82

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: 1,1′-Carbonyldiimidazole
Referencia
A novel, one-step conversion of alcohols into alkyl bromides or iodides
Kamijo, Tetsuhide; Harada, Hiromu; Iizuka, Kinji, Chemical & Pharmaceutical Bulletin, 1983, 31(11), 4189-92

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Titanium tetrabromide Solvents: Dichloromethane ;  2.5 h, -78 °C
Referencia
Stereoretentive halogenations and azidations with titanium(IV) enabled by chelating leaving groups
Lepore, Salvatore D.; Mondal, Deboprosad; Li, Song Ye; Bhunia, Anjan K., Angewandte Chemie, 2008, 47(39), 7511-7514

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  15 min, rt; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 24 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source
Xia, Aiyou; Xie, Xin; Hu, Xiaoping; Xu, Wei; Liu, Yuanhong, Journal of Organic Chemistry, 2019, 84(21), 13841-13857

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: tert-Butyllithium ,  Methanol-d4 Solvents: Pentane ,  Tetrahydrofuran
Referencia
A method for generation of α-halo carbanions (carbenoids) from aryl α-haloalkyl sulfoxides with alkylmetals
Satoh, Tsuyoshi; Takano, Koji, Tetrahedron, 1996, 52(7), 2349-58

(2-bromo-3-phenylpropyl)benzene Raw materials

(2-bromo-3-phenylpropyl)benzene Preparation Products

Proveedores recomendados
Hebei Ganmiao New material Technology Co., LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hebei Ganmiao New material Technology Co., LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Heyuan Broad Spectrum Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Minglong (Xianning) Medicine Co., Ltd.